molecular formula C15H17N3O B14299274 N-Ethyl-4-[(E)-(4-methoxyphenyl)diazenyl]aniline CAS No. 117919-03-6

N-Ethyl-4-[(E)-(4-methoxyphenyl)diazenyl]aniline

Cat. No.: B14299274
CAS No.: 117919-03-6
M. Wt: 255.31 g/mol
InChI Key: JPTFZOVDQJANIO-UHFFFAOYSA-N
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Description

N-Ethyl-4-[(E)-(4-methoxyphenyl)diazenyl]aniline is an organic compound belonging to the class of azo dyes Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-4-[(E)-(4-methoxyphenyl)diazenyl]aniline typically involves the diazotization of aniline derivatives followed by azo coupling. The process begins with the formation of a diazonium salt from aniline in the presence of nitrous acid. This diazonium salt is then coupled with N-ethyl-4-methoxyaniline under alkaline conditions to form the desired azo compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions are carefully controlled to prevent side reactions and degradation of the product.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-4-[(E)-(4-methoxyphenyl)diazenyl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-Ethyl-4-[(E)-(4-methoxyphenyl)diazenyl]aniline has a wide range of applications in scientific research:

    Chemistry: Used as a dye in various analytical techniques and as a reagent in organic synthesis.

    Biology: Employed in staining techniques for microscopy and as a marker in biological assays.

    Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.

    Industry: Utilized in the production of colored materials, including textiles, inks, and plastics.

Mechanism of Action

The mechanism of action of N-Ethyl-4-[(E)-(4-methoxyphenyl)diazenyl]aniline involves its interaction with molecular targets through the azo group. The compound can undergo photoisomerization, where exposure to light causes a reversible change in its structure from the trans to the cis form. This property is exploited in various applications, including optical storage devices and molecular switches.

Comparison with Similar Compounds

Similar Compounds

  • N-Ethyl-4-[(E)-(4-hydroxyphenyl)diazenyl]aniline
  • N-Ethyl-4-[(E)-(4-chlorophenyl)diazenyl]aniline
  • N-Ethyl-4-[(E)-(4-nitrophenyl)diazenyl]aniline

Uniqueness

N-Ethyl-4-[(E)-(4-methoxyphenyl)diazenyl]aniline is unique due to the presence of the methoxy group, which influences its electronic properties and reactivity. The methoxy group is an electron-donating group, which can enhance the stability of the azo compound and affect its interactions with other molecules. This makes it particularly useful in applications where stability and specific interactions are crucial.

Properties

CAS No.

117919-03-6

Molecular Formula

C15H17N3O

Molecular Weight

255.31 g/mol

IUPAC Name

N-ethyl-4-[(4-methoxyphenyl)diazenyl]aniline

InChI

InChI=1S/C15H17N3O/c1-3-16-12-4-6-13(7-5-12)17-18-14-8-10-15(19-2)11-9-14/h4-11,16H,3H2,1-2H3

InChI Key

JPTFZOVDQJANIO-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OC

Origin of Product

United States

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